![molecular formula C18H21Cl2N3O2 B4713686 1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4713686.png)
1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine
Overview
Description
1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine, also known as etazolate, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
Etazolate has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Etazolate has several advantages for lab experiments. It is easy to synthesize, has a high yield, and can be obtained in high purity. It has been extensively studied, and its pharmacological properties are well characterized. However, 1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several possible future directions for the study of 1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its pharmacological properties, mechanism of action, and biochemical and physiological effects have been well characterized. Despite some limitations, this compound has several advantages for lab experiments, and there are several possible future directions for its study.
Scientific Research Applications
Etazolate has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pharmacology. It has been shown to possess anxiolytic, anticonvulsant, and antidepressant properties. In addition, 1-(3,4-dichlorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-3-16-17(12(2)25-21-16)18(24)23-8-6-22(7-9-23)11-13-4-5-14(19)15(20)10-13/h4-5,10H,3,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFAHUQBTPCHAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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